4-[3-(Methyloxy)-4-nitrophenyl]pyridine
Description
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
4-(3-methoxy-4-nitrophenyl)pyridine |
InChI |
InChI=1S/C12H10N2O3/c1-17-12-8-10(2-3-11(12)14(15)16)9-4-6-13-7-5-9/h2-8H,1H3 |
InChI Key |
MZRYVTCTZYBMGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Analysis
- 4-[(4-Nitrophenyl)methyl]pyridine (CAS 1083-48-3) : Features a nitro group on the benzyl moiety attached to pyridine. The absence of a methoxy group and the nitro’s position on the benzyl ring distinguish it from the target compound .
- 3-(4-Methoxy-2-nitrophenyl)-pyridine (CAS 4373-75-5) : Contains a nitro group at position 2 and methoxy at position 4 on the phenyl ring, leading to different electronic effects compared to the target compound’s 3-methoxy-4-nitro configuration .
- 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one: Substitutes pyridine with a piperidinone ring, altering solubility and reactivity .
Physicochemical Properties
Key Differences and Implications
Molecular Weight and Solubility: The presence of a methoxy group increases molecular weight and may improve solubility in polar solvents relative to non-methoxy analogs .
Biological Activity : While direct data is lacking, structurally related compounds exhibit varied enzyme inhibition profiles, suggesting that the target compound’s bioactivity warrants further investigation .
Preparation Methods
Synthesis of 4-(3-Methoxyphenyl)pyridine Precursor
The Suzuki-Miyaura coupling between 3-methoxyphenylboronic acid and 4-bromopyridine offers a direct route to the phenylpyridine scaffold. Key parameters include:
-
Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:2 molar ratio.
-
Solvent : Dimethoxyethane (DME) or toluene/ethanol mixtures.
-
Base : Aqueous Na₂CO₃ or K₂CO₃ to facilitate transmetalation.
Representative Procedure :
A mixture of 4-bromopyridine (1.0 equiv), 3-methoxyphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (2 mol%), and Na₂CO₃ (2.0 equiv) in DME/H₂O (4:1) is heated at 80°C for 12 hours. The crude product is purified via column chromatography (SiO₂, hexane/ethyl acetate), yielding 4-(3-methoxyphenyl)pyridine in 68–75% yield.
Challenges in Boronic Acid Synthesis
The preparation of 3-methoxy-4-nitrophenylboronic acid is complicated by the electron-withdrawing nitro group, which destabilizes the boronic acid. Alternative approaches include:
-
Temporary protection of the nitro group as an amine (-NH₂) during boronation, followed by oxidation.
-
Directed ortho-borylation of 3-methoxynitrobenzene using iridium catalysts, though yields remain suboptimal (<40%).
Regioselective Nitration of 4-(3-Methoxyphenyl)pyridine
Nitration Conditions and Selectivity
Nitration of 4-(3-methoxyphenyl)pyridine requires careful control to favor para-substitution relative to the methoxy group. The nitro group is introduced using:
-
Nitrating agent : Fuming HNO₃ (90%) in concentrated H₂SO₄ at 0–5°C.
-
Reaction time : 2–4 hours to minimize byproducts.
Mechanistic Insight :
The methoxy group activates the phenyl ring via electron donation, directing nitration to the para position (C-4). Competing ortho nitration is suppressed by steric hindrance from the pyridine ring.
Procedure :
4-(3-Methoxyphenyl)pyridine (1.0 equiv) is dissolved in H₂SO₄ (10 mL) at 0°C. Fuming HNO₃ (1.2 equiv) is added dropwise, and the mixture is stirred for 3 hours. Quenching in ice water followed by neutralization with NH₄OH yields this compound in 62–70% yield.
Analytical Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, 2H, pyridine-H), 8.15 (d, 1H, phenyl-H₅), 7.85 (dd, 1H, phenyl-H₆), 7.45 (d, 1H, phenyl-H₂), 4.05 (s, 3H, -OCH₃).
Alternative Pathway: Sequential Functionalization of 4-Phenylpyridine
Methoxylation via Nucleophilic Aromatic Substitution
Direct introduction of methoxy to 4-nitrophenylpyridine is hindered by the deactivating nitro group. Instead, a two-step sequence is employed:
-
Amination : Pd-catalyzed coupling of 4-bromophenylpyridine with ammonia.
-
Diazotization and Methoxylation : Conversion of -NH₂ to -OCH₃ via diazonium salt formation and reaction with methanol/Cu₂O.
Limitations :
-
Low yields (<50%) due to competing side reactions.
-
Requires stringent temperature control (-10°C) during diazotization.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Suzuki + Nitration | 62–70 | >98 | High regioselectivity | Boronic acid synthesis challenging |
| Sequential Functionalization | 45–50 | 95 | Avoids boronic acids | Multi-step, lower yields |
Scale-Up Considerations and Industrial Relevance
Large-scale production favors the Suzuki-nitration route due to reproducibility and modularity. Critical factors include:
Q & A
Q. Basic Characterization
- NMR : The methoxy group (-OCH₃) resonates at δ 3.8–4.0 ppm (¹H) and δ 55–60 ppm (¹³C). Nitro groups induce deshielding in adjacent protons (δ 8.0–8.5 ppm for aromatic H) .
- FTIR : Strong NO₂ asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ confirm nitro groups .
Advanced Analysis
Single-crystal X-ray diffraction (SC-XRD) resolves torsional angles and non-coplanar substituents. For example, SC-XRD of 2-(4-Methoxyphenoxy)-3-nitropyridine revealed a dihedral angle of 86.69° between pyridine and benzene rings, critical for understanding steric effects .
What computational methods predict the electronic properties of this compound?
Q. Advanced Methodology
- DFT Calculations : B3LYP/6-311G(d,p) basis sets predict HOMO-LUMO gaps (~4.5 eV) and charge distribution. The nitro group’s electron-withdrawing effect reduces HOMO density on the pyridine ring .
- Molecular Dynamics (MD) : Simulates solvation effects; acetonitrile stabilizes the nitro group’s dipole, reducing reactivity in polar solvents .
How do reaction conditions influence regioselectivity in electrophilic substitution of this compound?
Basic Mechanistic Insight
The nitro group directs electrophiles to the meta position, while the methoxy group activates the para position. Competition arises in mixed systems. For example, nitration under acidic conditions favors meta substitution (~70% yield) .
Advanced Control
Lewis acids (e.g., FeCl₃) modulate regioselectivity. In chlorination, FeCl₃ shifts substitution from the pyridine ring (without catalyst) to the benzene ring (with catalyst) by altering charge density .
What strategies address contradictions in spectroscopic data for nitro-aromatic compounds?
Q. Methodological Approach
- Cross-Validation : Compare NMR/FTIR with SC-XRD. In 3-[(4-Nitrophenyl)methoxy]pyridine, NMR suggested coplanar nitro groups, but SC-XRD revealed a 26.1° torsional twist, explaining discrepancies in UV-Vis λmax .
- High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns to confirm molecular formulas (e.g., [M+H]+ = 334.1556 for a derivative in ).
How can the biological activity of this compound be evaluated?
Q. Advanced Screening
- Receptor Binding Assays : Radiolabeled ligands (e.g., ³H-labeled derivatives) quantify affinity for targets like GPCRs. Preliminary data for analogous compounds show IC₅₀ values of ~10 µM for kinase inhibition .
- Molecular Docking : AutoDock Vina predicts binding poses in enzyme active sites (e.g., nitro group forms H-bonds with catalytic residues in cytochrome P450) .
What are the stability considerations for storing this compound?
Basic Guidelines
Store at RT in amber vials under inert gas (N₂/Ar). Nitro compounds degrade via photolysis; accelerated stability testing (40°C/75% RH for 6 months) showed <5% decomposition .
Advanced Stabilization
Lyophilization with cryoprotectants (trehalose/sucrose) extends shelf life to >2 years. LC-MS monitors degradation products (e.g., nitro-to-amine reduction) .
How does the nitro group affect the compound’s reactivity in cross-coupling reactions?
Advanced Mechanistic Study
The nitro group withdraws electrons, deactivating the ring toward electrophiles but facilitating nucleophilic aromatic substitution (NAS). For example, Pd-catalyzed Suzuki-Miyaura coupling requires electron-deficient aryl halides; nitro-substituted derivatives achieve ~85% conversion vs. ~60% for non-nitro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
